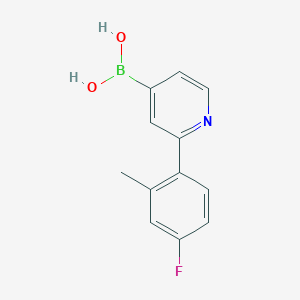
(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid typically involves the borylation of halogenated pyridines. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. These methods are optimized for large-scale synthesis, ensuring the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic organic group.
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In chemistry, (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is used extensively in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is employed in the production of advanced materials and fine chemicals .
Mechanism of Action
The mechanism of action for (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation of the boronic acid to palladium, followed by reductive elimination to form the carbon-carbon bond . This process is facilitated by the palladium catalyst, which undergoes oxidative addition and reductive elimination cycles .
Comparison with Similar Compounds
Similar Compounds:
- 2-(Trifluoromethyl)pyridine-4-boronic acid
- 4-Pyridinylboronic acid
- 4-(4-Pyridinyl)phenylboronic acid
Uniqueness: (2-(4-Fluoro-2-methylphenyl)pyridin-4-yl)boronic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of specific biaryl compounds that require these functional groups .
Properties
Molecular Formula |
C12H11BFNO2 |
|---|---|
Molecular Weight |
231.03 g/mol |
IUPAC Name |
[2-(4-fluoro-2-methylphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H11BFNO2/c1-8-6-10(14)2-3-11(8)12-7-9(13(16)17)4-5-15-12/h2-7,16-17H,1H3 |
InChI Key |
GFOAANYGBLESDZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=C(C=C(C=C2)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















